2,6-Di-terc-butilfenol

Descripción general

Descripción

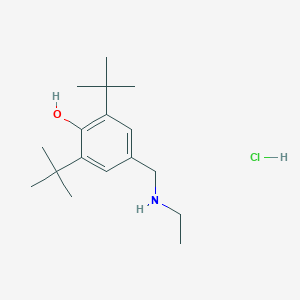

ly 231617 is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to stabilize products against oxidative degradation. The compound is characterized by its phenolic structure, which is substituted with bulky tert-butyl groups and an ethylaminomethyl group, enhancing its stability and reactivity.

Aplicaciones Científicas De Investigación

ly 231617 has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive to enhance the stability of drug formulations.

Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to extend their shelf life and performance.

Mecanismo De Acción

Target of Action

LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .

Mode of Action

LY231617 is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that LY231617 may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .

Biochemical Pathways

It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that LY231617 may exert its effects by modulating this pathway.

Pharmacokinetics

It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that LY231617 has good bioavailability in the brain.

Result of Action

LY231617 has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that LY231617 can have a protective effect on neurons under conditions of oxidative stress.

Action Environment

The action of LY231617 is influenced by the environment in which it is administered. For example, in a study where LY231617 was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of LY231617.

Análisis Bioquímico

Biochemical Properties

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride has been shown to interact with various enzymes and proteins. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .

Cellular Effects

This compound has been shown to produce a variety of effects in animals. For example, it has been found to cause lung injury and promote tumors in mice . It also influences cell function by inducing DNA strand breaks and internucleosomal DNA fragmentation .

Molecular Mechanism

At the molecular level, 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride can change. For instance, it has been found to degrade into BHTOOH under specific conditions .

Dosage Effects in Animal Models

The effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride vary with different dosages in animal models. For example, a single intraperitoneal injection of this compound in rats results in a significant increase in nuclear DNA methyl transferase activity in various organs .

Metabolic Pathways

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride is involved in various metabolic pathways. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ly 231617 typically involves the alkylation of 2,6-di-tert-butylphenol with ethylaminomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of catalysts and optimized reaction parameters to achieve efficient conversion rates. The final product is purified through crystallization or distillation to obtain the hydrochloride salt in high purity.

Análisis De Reacciones Químicas

Types of Reactions

ly 231617 undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the ethylaminomethyl group under basic conditions.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylaminomethyl group instead of an ethylaminomethyl group.

2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

2,6-Di-tert-butylphenol: A simpler structure lacking the aminomethyl substitution.

Uniqueness

ly 231617 is unique due to its specific substitution pattern, which enhances its antioxidant properties and stability compared to other similar compounds. The presence of the ethylaminomethyl group provides additional reactivity and potential for further functionalization in various applications.

Actividad Biológica

LY 231617, also known as 2,6-di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is a synthetic organic compound recognized for its potent antioxidant properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its ability to mitigate oxidative stress and protect against neuronal damage.

Chemical Structure and Properties

LY 231617 features a phenolic structure with bulky tert-butyl groups and an ethylaminomethyl substitution. This unique configuration enhances its stability and reactivity, making it effective in various applications:

- Chemical Stability : The bulky tert-butyl groups provide steric hindrance that stabilizes the compound against oxidative degradation.

- Antioxidant Activity : The phenolic hydroxyl group is crucial for its antioxidant properties, allowing it to scavenge free radicals effectively.

Target of Action

LY 231617 primarily targets lipids and exhibits neuroprotective effects by crossing the blood-brain barrier. This characteristic is essential for its application in treating neurological conditions.

Mode of Action

The compound operates by:

- Reducing Oxidative Stress : It attenuates the production of biomarkers such as 8-isoprostane and prevents glutathione depletion.

- Neuroprotection : In experimental models, LY 231617 has been shown to reduce neuronal injury following ischemic events.

Pharmacokinetics

Studies indicate that LY 231617 effectively crosses the blood-brain barrier, which is vital for its neuroprotective efficacy in models of global and focal cerebral ischemia .

Case Studies and Experimental Data

-

Neuroprotective Effects :

- A study demonstrated that LY 231617 significantly reduced neuronal damage in rat models subjected to transient cerebral ischemia. The compound improved spatial learning deficits associated with ischemic injuries .

- In another experiment, LY 231617 was administered five hours post-middle cerebral artery (MCA) occlusion, resulting in notable recovery at seven hours post-occlusion.

-

Biochemical Analysis :

- LY 231617 interacts with various enzymes and proteins, undergoing metabolism via cytochrome P-450 pathways in mouse liver and lung tissues. This interaction highlights its potential systemic effects beyond local antioxidant activity.

-

Cellular Effects :

- While primarily recognized for its protective effects, LY 231617 has also been associated with adverse effects such as lung injury and tumor promotion in certain animal studies, indicating a need for cautious application in therapeutic contexts.

Comparative Analysis

A comparison of LY 231617 with similar compounds reveals its unique advantages:

| Compound Name | Structure Characteristics | Antioxidant Activity | Applications |

|---|---|---|---|

| LY 231617 | Ethylaminomethyl group | High | Neuroprotection, polymer stabilization |

| BHT | Lacks aminomethyl group | Moderate | Food preservation |

| 2,6-Di-tert-butylphenol | Simpler structure | Low | Industrial applications |

LY 231617's specific substitution pattern enhances both its antioxidant properties and stability compared to other antioxidants like BHT (Butylated Hydroxytoluene) and simpler phenolic compounds.

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWZKGFBUXQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93811-58-6 (Parent) | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30161759 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141545-89-3 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.